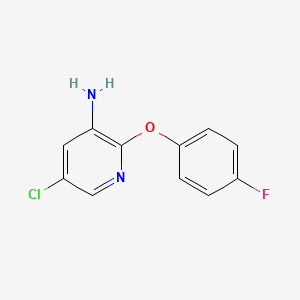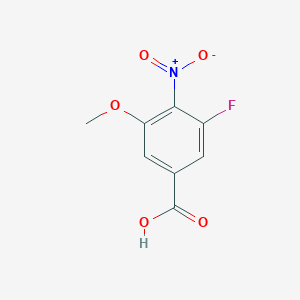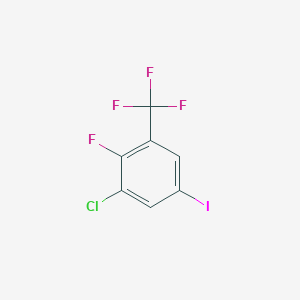
1-氯-2-氟-5-碘-3-(三氟甲基)苯
描述
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene”, there are related compounds that have been synthesized. For instance, trifluoromethylpyridines, which share the trifluoromethyl group, have been synthesized for use in agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves the reaction of an aromatic halide and trifluoromethyl iodide .科学研究应用
氟聚酰亚胺的合成
1-氯-2-氟-5-碘-3-(三氟甲基)苯是合成可溶性氟聚酰亚胺的原料之一。这些聚酰亚胺是通过氟含量芳香族二胺与芳香族二酐反应而制备的。氟聚酰亚胺表现出优异的热稳定性、低吸湿性和高湿热稳定性,使其在各种应用中非常有用,特别是在需要这些性质的情况下(Xie et al., 2001)。
铼催化的三氟甲基化反应
在有机合成领域,1-氯-2-氟-5-碘-3-(三氟甲基)苯在铼催化的三氟甲基化过程中发挥作用。这种方法允许对各种芳香族和杂环芳香族化合物进行直接亲电三氟甲基化,这是许多有机化合物合成中的关键步骤(Mejía & Togni, 2012)。
铃木偶联反应
该化合物还参与了铃木偶联反应。例如,一项研究描述了5-氟-6-甲基吡啶-2-基硼酸与4-氯-2-碘-1-(三氟甲基)苯的铃木偶联反应。这个过程导致了C-C偶联化合物的产生,这对于药物和农药的开发非常重要(Manojkumar et al., 2013)。
新型三取代乙烯的制备
这种化合物用于制备新型三取代乙烯,例如环取代丙基2-氰基-3-苯基-2-丙烯酸酯。这些化合物在聚合物和其他材料的合成中具有应用,提供了改进的稳定性或在特定应用中性能增强等独特性能(Humanski et al., 2018)。
质谱分析阈电离(MATI)光谱研究
该化合物在质谱分析阈电离(MATI)光谱研究中应用广泛。它用于研究相关自由基阳离子在其电子基态中的离子性质,这对于理解这些化合物的基本性质至关重要(Krüger et al., 2015)。
氟化研究
1-氯-2-氟-5-碘-3-(三氟甲基)苯还用于涉及芳香族化合物氟化的研究。该领域的研究探索轻度氟化产物的生产,这对于开发具有特定化学性质的材料非常重要(Parsons, 1972)。
作用机制
Target of Action
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is an organic compound
Mode of Action
It’s known that halogenated benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile replaces a hydrogen atom in the aromatic system. The specific interactions of this compound with its targets would depend on the nature of the target molecules.
Biochemical Pathways
Halogenated benzene derivatives are often involved in various chemical reactions, including nucleophilic substitutions . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents . This suggests that it could potentially be absorbed and distributed in the body.
Action Environment
The action of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Furthermore, it should be stored in a sealed container, away from heat sources and oxidizing agents .
生化分析
Biochemical Properties
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene and biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with amino acid residues in proteins.
Cellular Effects
The effects of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
The effects of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can change over time in laboratory settings. Its stability and degradation are important factors to consider. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can exhibit toxic or adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
属性
IUPAC Name |
1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVLGYWOQCAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735309 | |
| Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928783-87-3 | |
| Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928783-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

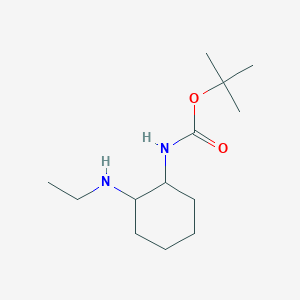

![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)
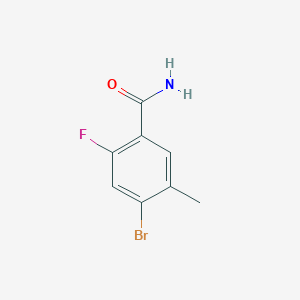



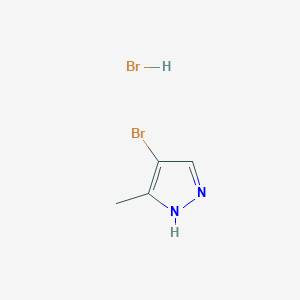
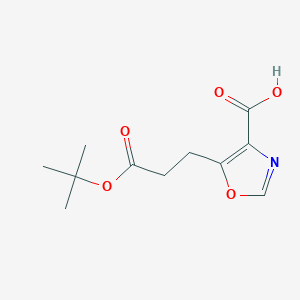
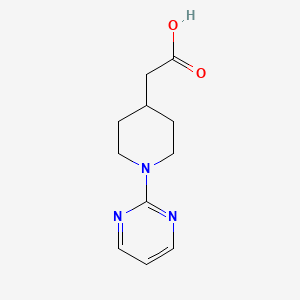
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
